molecular formula C12H11NO6S B12918340 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-76-0

2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran

Cat. No.: B12918340
CAS No.: 61266-76-0
M. Wt: 297.29 g/mol
InChI Key: CNEQSGAUBOYVSR-UHFFFAOYSA-N
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Description

2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran typically involves the following steps:

    Formation of the sulfonylmethyl intermediate: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with a suitable methylating agent under basic conditions.

    Nitration of furan: The furan ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling reaction: The sulfonylmethyl intermediate is then coupled with the nitrated furan under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrothiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitropyrrole: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its functional groups and the furan ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

61266-76-0

Molecular Formula

C12H11NO6S

Molecular Weight

297.29 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran

InChI

InChI=1S/C12H11NO6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3

InChI Key

CNEQSGAUBOYVSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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